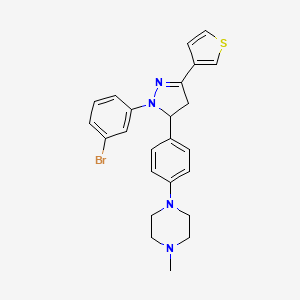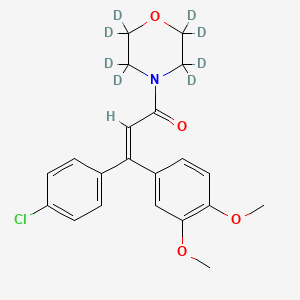
H-Lys-Gln-Ala-Gly-Asp-Val-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-Lys-Gln-Ala-Gly-Asp-Val-OH is a peptide composed of six amino acids: lysine, glutamine, alanine, glycine, aspartic acid, and valine. This peptide sequence is derived from the carboxyl-terminal end of the fibrinogen γ-chain. It is known for its role as a cell adhesion peptide, mediating cell adhesion through the α2bβ3 integrin. This peptide is particularly effective as an adhesion ligand for smooth muscle cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of H-Lys-Gln-Ala-Gly-Asp-Val-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods: Industrial production of peptides like this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The purification process is also scaled up, often involving preparative HPLC.
Análisis De Reacciones Químicas
Types of Reactions: H-Lys-Gln-Ala-Gly-Asp-Val-OH can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the methionine or cysteine residues if present.
Reduction: Disulfide bonds, if any, can be reduced using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted to create analogs of the peptide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Specific amino acid derivatives and coupling reagents.
Major Products: The major products of these reactions are typically modified peptides with altered properties, such as increased stability or altered biological activity.
Aplicaciones Científicas De Investigación
H-Lys-Gln-Ala-Gly-Asp-Val-OH has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cell adhesion and signaling pathways.
Medicine: Explored for its potential in tissue engineering and regenerative medicine, particularly in promoting smooth muscle cell adhesion and growth.
Industry: Utilized in the development of biomaterials and coatings that enhance cell adhesion and compatibility.
Mecanismo De Acción
The mechanism of action of H-Lys-Gln-Ala-Gly-Asp-Val-OH involves its interaction with the α2bβ3 integrin on the surface of cells. This interaction mediates cell adhesion, promoting the attachment and growth of cells, particularly smooth muscle cells. The peptide’s ability to enhance cell adhesion is crucial for its applications in tissue engineering and regenerative medicine .
Comparación Con Compuestos Similares
H-Gly-Arg-Gly-Asp-Ser-OH: Another cell adhesion peptide derived from fibronectin, mediating adhesion through integrins.
H-Ala-Gly-Asp-Val-OH: A shorter peptide with similar adhesion properties but less specificity.
Uniqueness: H-Lys-Gln-Ala-Gly-Asp-Val-OH is unique due to its specific sequence derived from the fibrinogen γ-chain, providing high specificity and potency in mediating cell adhesion through the α2bβ3 integrin. This makes it particularly effective in applications requiring strong and specific cell adhesion, such as in the development of biomaterials for tissue engineering .
Propiedades
Fórmula molecular |
C25H44N8O10 |
|---|---|
Peso molecular |
616.7 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C25H44N8O10/c1-12(2)20(25(42)43)33-24(41)16(10-19(36)37)31-18(35)11-29-21(38)13(3)30-23(40)15(7-8-17(28)34)32-22(39)14(27)6-4-5-9-26/h12-16,20H,4-11,26-27H2,1-3H3,(H2,28,34)(H,29,38)(H,30,40)(H,31,35)(H,32,39)(H,33,41)(H,36,37)(H,42,43)/t13-,14-,15-,16-,20-/m0/s1 |
Clave InChI |
AFAFFVKJJYBBTC-YPTDYUDTSA-N |
SMILES isomérico |
C[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)N |
SMILES canónico |
CC(C)C(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



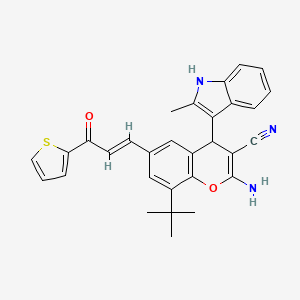



![[(3aS,4R,6R)-4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol](/img/structure/B15138989.png)
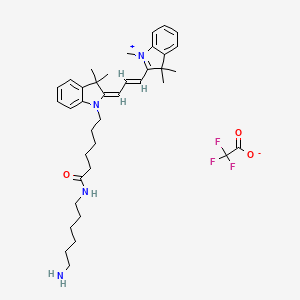
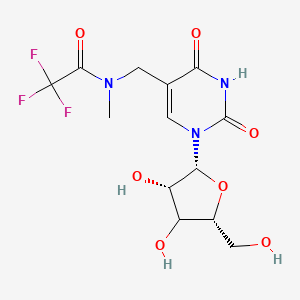
![2-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-1H-purin-6-one](/img/structure/B15139004.png)
![Isopropyl 9-ethyl-1-(naphthalen-1-yl)-9h-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B15139009.png)
